

An In-depth Technical Guide to the Physical Properties of Ethynyl-tert-butyldimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (tert-Butyldimethylsilyl)acetylene

Cat. No.: B008983

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethynyl-tert-butyldimethylsilane, a valuable reagent in organic synthesis. The information is presented to support research and development activities, with a focus on clear data presentation and detailed experimental methodologies.

Molecular Structure

The molecular structure of ethynyl-tert-butyldimethylsilane consists of a tert-butyldimethylsilyl group attached to an ethynyl group.

Caption: Molecular structure of ethynyl-tert-butyldimethylsilane.

Quantitative Physical Properties

The key physical properties of ethynyl-tert-butyldimethylsilane are summarized in the table below for easy reference and comparison.

Property	Value	Units
Molecular Weight	140.30	g/mol
Boiling Point	116-117	°C
Density	0.751	g/mL at 25 °C
Refractive Index (n _{20/D})	1.451	

Experimental Protocols

This section details the methodologies for the determination of the key physical properties and the synthesis of ethynyl-tert-butyldimethylsilane.

This protocol describes the synthesis of ethynyl-tert-butyldimethylsilane via a Grignard reaction, a common method for forming carbon-carbon bonds.



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Caption: Workflow for the synthesis of ethynyl-tert-butyldimethylsilane.

Materials:

- Magnesium turnings
- Ethyl bromide
- Anhydrous tetrahydrofuran (THF)
- Acetylene gas (dried)
- tert-Butyldimethylsilyl chloride
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

Procedure:

- Preparation of Ethynylmagnesium Bromide:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add a solution of ethyl bromide in anhydrous THF dropwise from the dropping funnel to initiate the Grignard reaction.
 - Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.
 - Cool the solution to 0 °C and bubble dry acetylene gas through the solution for 1-2 hours to form ethynylmagnesium bromide.

- Reaction with tert-Butyldimethylsilyl Chloride:
 - To the freshly prepared ethynylmagnesium bromide solution at 0 °C, add a solution of tert-butyldimethylsilyl chloride in anhydrous THF dropwise from the dropping funnel.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Work-up and Purification:
 - Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent by rotary evaporation.
 - Purify the crude product by distillation under atmospheric pressure to obtain pure ethynyl-tert-butyldimethylsilane.

Apparatus:

- Thiele tube or other heating bath
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or hot plate)

Procedure:

- Fill the small test tube with the liquid sample to a depth of about 1-2 cm.
- Place the capillary tube, with its open end down, into the test tube containing the liquid.

- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in the heating bath (Thiele tube) filled with a high-boiling liquid (e.g., mineral oil).
- Heat the bath gently and uniformly.
- As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
- When a continuous and rapid stream of bubbles is observed, stop heating.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Apparatus:

- Pycnometer (a small glass flask with a precise volume)
- Analytical balance
- Thermostatic water bath

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer on an analytical balance.
- Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.
- Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.
- Carefully remove any excess liquid that has expanded and overflowed.
- Dry the outside of the pycnometer and weigh it.

- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Light source (if not built-in)
- Dropper

Procedure:

- Ensure the prisms of the Abbe refractometer are clean and dry.
- Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
- Using a dropper, place a few drops of the liquid sample onto the surface of the measuring prism.
- Close the prisms and allow the sample to spread into a thin film.
- Adjust the light source and the mirror to obtain the best illumination of the field of view.
- Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.
- If a colored band is visible, adjust the compensator to remove the dispersion and obtain a sharp, colorless dividing line.
- Read the refractive index directly from the instrument's scale.

3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of ethynyl-tert-butyldimethylsilane in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

^1H NMR Acquisition:

- Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ^1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

3.5.2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin film of the liquid between the plates.

Data Acquisition:

- Place the salt plates in the sample holder of an FT-IR spectrometer.
- Record the spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethynyl-tert-butyldimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008983#physical-properties-of-ethynyl-tert-butyldimethylsilane]

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